molecular formula C10H21NO2 B13221872 2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol

2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol

Cat. No.: B13221872
M. Wt: 187.28 g/mol
InChI Key: AUMYCNOLIWTYOT-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol is a chemical compound with a complex structure that includes an oxolane ring, an aminomethyl group, and a methylbutanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of oxolane derivatives with aminomethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The oxolane ring provides structural stability, while the methylbutanol moiety can interact with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol: Similar structure but with an ethan-1-ol moiety instead of methylbutanol.

    3-(Aminomethyl)tetrahydro-3-furanethanol: Another compound with a similar oxolane ring and aminomethyl group.

Uniqueness

2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-[3-(aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol

InChI

InChI=1S/C10H21NO2/c1-8(2)9(3,12)10(6-11)4-5-13-7-10/h8,12H,4-7,11H2,1-3H3

InChI Key

AUMYCNOLIWTYOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C1(CCOC1)CN)O

Origin of Product

United States

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